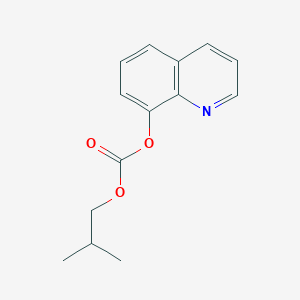![molecular formula C10H17N B14368144 Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-71-4](/img/structure/B14368144.png)
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique bicyclic structure. It contains multiple rings, including five-membered, six-membered, seven-membered, and eight-membered rings. This compound is notable for its stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives. These products can be further utilized in different chemical processes and applications .
Applications De Recherche Scientifique
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Mécanisme D'action
The mechanism by which Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]azepine: Shares a similar bicyclic structure but differs in the arrangement of nitrogen atoms and ring sizes.
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another bicyclic compound with similar reactivity but distinct structural features.
Uniqueness
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific ring structure and the presence of multiple nitrogen atoms. This configuration imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
90038-71-4 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C10H17N/c1-3-8-7-9(4-1)11-6-2-5-10(8)11/h8-10H,1-7H2 |
Clé InChI |
XFYZFNOCNNTHIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)N3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)


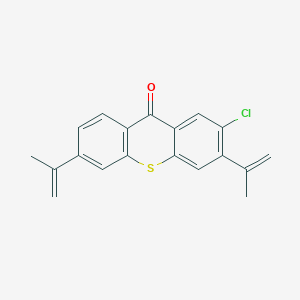
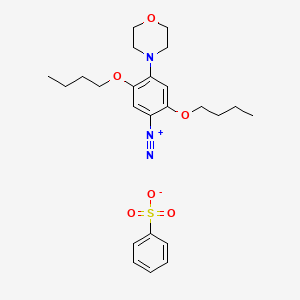
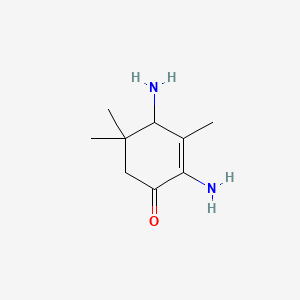
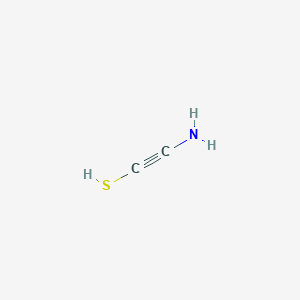

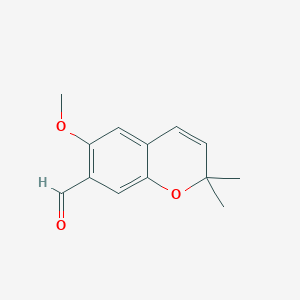

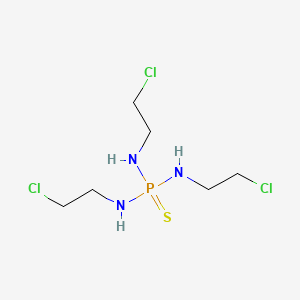

![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
